5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine

Photopharmacology Molecular Photoswitches Azopyrimidine photoisomerization

This 5-arylazopyrimidine is structurally differentiated by its 4-methoxyphenyl azo donor and 4-pyridinyl acceptor, enabling visible-light-driven cis photoisomer formation unavailable in electro-neutral or electron-withdrawing analogs. Use it as a photochromic molecular switch scaffold, an essential 5-azo pharmacophore reference standard for HCV replicase inhibitor de-risking, and a discriminating in silico ADME calibration benchmark (XLogP3-AA 4.2, tPSA 72.6 Ų). Its 5 rotatable bonds position it for thermal half-life tuning across orders of magnitude.

Molecular Formula C22H17N5O
Molecular Weight 367.412
CAS No. 339279-55-9
Cat. No. B2548918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine
CAS339279-55-9
Molecular FormulaC22H17N5O
Molecular Weight367.412
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C22H17N5O/c1-28-19-9-7-18(8-10-19)26-27-20-15-24-22(17-11-13-23-14-12-17)25-21(20)16-5-3-2-4-6-16/h2-15H,1H3
InChIKeyZXSXPEQOVJVGFW-RQZHXJHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine (CAS 339279-55-9): Core Identity and Scaffold Class for Research Procurement


5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine (CAS 339279-55-9) is a synthetic, polysubstituted pyrimidine bearing a 5-diazenyl (azo) linkage to a 4‑methoxyphenyl ring, plus distinct 4‑phenyl and 2‑(4‑pyridinyl) substituents on the pyrimidine core [1]. The compound (molecular formula C₂₂H₁₇N₅O, MW 367.4 g/mol, XLogP3‑AA = 4.2) belongs to the broader class of 5‑arylazopyrimidines, which are investigated as photochromic molecular switches and, in certain substitution patterns, as inhibitors of hepatitis C virus (HCV) replication [2][3]. Its structural fingerprint – an electron‑donating methoxy group on the distal phenyl ring coupled with a 4‑pyridinyl acceptor arm – differentiates it from prototype 5‑phenylazopyrimidines and positions it at the intersection of photoswitchable materials research and antiviral probe development.

Why Generic 5‑Arylazopyrimidine Interchange Is Insufficient for 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine


Within the 5‑arylazopyrimidine family, subtle changes in peripheral substitution profoundly alter both photoswitching modality and biological target engagement, making simple analog interchange unreliable. In photochemical applications, the presence of an electron‑donating methoxy group on the phenylazo moiety – as in this compound – enables visible‑light‑driven cis photoisomer formation, whereas electro‑neutral or electron‑withdrawing analogs fail to generate detectable cis isomers and instead undergo only trans‑rotamer exchange [1]. In antiviral screening, the 5‑azo linkage itself was identified as a potency‑driving pharmacophore in HCV replicase inhibitors, but its inherent toxicological liability prompted systematic replacement with 5‑alkynyl isosteres; consequently, the parent azo compound serves as an essential reference point for de‑risking analog series and benchmarking scaffold‑hop success [2]. These divergent structure‑activity relationships mean that purchasing a generic “5‑phenylazopyrimidine” without the exact substitution pattern risks acquiring a compound with qualitatively different photoresponsive or antiviral behavior.

Quantitative Differentiation Evidence for 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine vs. Closest Analogs


Visible‑Light Cis Photoisomer Generation: Methoxy‑Substituted Azopyrimidine vs. Electro‑Neutral or Electron‑Withdrawing Analogs

Among 5‑phenylazopyrimidines, only those bearing electron‑donating substituents (exemplified by the para‑methoxy group present in the target compound) were shown to accumulate the cis photoisomer upon visible‑light irradiation; UV light alone interconverts the two trans rotamers. In contrast, compounds with electro‑neutral or electron‑accepting substituents produce no detectable cis isomer under the same visible‑light conditions, exhibiting photoswitching exclusively between trans rotamers [1]. This qualitative difference in photoresponse is critical for applications requiring orthogonal control of isomer populations.

Photopharmacology Molecular Photoswitches Azopyrimidine photoisomerization

XLogP3‑AA Lipophilicity Benchmark: 4.2 for Target Compound vs. Typical Drug‑Like Range

The computed XLogP3‑AA value for 5‑[2‑(4‑methoxyphenyl)diazenyl]‑4‑phenyl‑2‑(4‑pyridinyl)pyrimidine is 4.2 [1], placing it at the upper boundary of typical oral drug‑like space (Rule of Five: LogP ≤ 5). This value is considerably higher than many unsubstituted or polar 5‑arylazopyrimidine analogs (e.g., those bearing carboxylic acid or sulfonamide substituents, which often exhibit LogP < 2), making the target compound a useful reference for exploring the lipophilic tolerance of assays, membrane penetration models, or partition‑dependent biological readouts where intermediate hydrophobicity is required.

Medicinal chemistry Lipophilicity ADME prediction

Topological Polar Surface Area (tPSA): 72.6 Ų as a Predictor of Passive Membrane Permeability

The computed topological polar surface area (tPSA) for the target compound is 72.6 Ų [1], which falls below the commonly cited threshold of 140 Ų for favorable intestinal absorption and below 90 Ų for blood‑brain barrier penetration. This contrasts with more polar 5‑arylazopyrimidine analogs that incorporate additional hydrogen‑bond donors or charged groups (tPSA often > 100 Ų), making the target compound more suitable for permeability‑sensitive applications such as cell‑based phenotypic screening or CNS‑oriented probe development.

Drug design Physicochemical property Membrane permeability

Hydrogen‑Bond Acceptor Count (6) and Donor Count (0): Implications for Selectivity Profiling

The target compound possesses 6 hydrogen‑bond acceptors and 0 hydrogen‑bond donors [1]. This acceptor‑only H‑bond profile – contributed by the pyrimidine nitrogens, the azo linkage, the methoxy oxygen, and the pyridinyl nitrogen – precludes strong, directional hydrogen‑bond donation. In contrast, many biologically annotated 5‑arylazopyrimidines (e.g., 2,4‑diamino‑substituted analogs) present 2–4 H‑bond donors, which drive distinct target‑engagement patterns. The absence of H‑bond donors in the target compound makes it a cleaner negative control for assays where donor‑dependent binding or solubility effects must be ruled out.

Medicinal chemistry Ligand efficiency Selectivity profiling

5‑Azo Linkage as a Potency‑Driving Pharmacophore in HCV Replicase Inhibition: SAR Reference Context

In the HCV replicase inhibitor program at Southern Research Institute/Merck, the 5‑azo linkage on the pyrimidine core was identified as a key potency‑conferring moiety in the original screening hit (Compound 1) [1]. Subsequent systematic SAR revealed that modulation of substituents on the 5‑azo linkage improved replicon potency, but the azo group itself raised toxicological concerns that ultimately drove replacement with 5‑alkenyl and 5‑alkynyl isosteres to yield development candidates (e.g., compounds 53 and 63) with balanced potency, selectivity, and in vivo profiles [1]. The target compound, bearing the same 5‑azo‑4‑methoxyphenyl architecture present in the early‑stage SAR series, serves as a structurally faithful reference for benchmark replicon assays and for evaluating the toxicological trade‑offs of azo‑containing antiviral chemotypes.

Antiviral drug discovery HCV replicase Structure‑activity relationship

Rotatable Bond Count (5) and Molecular Complexity (481): Differentiation from Rigidified and Simplified Analogs

The target compound exhibits 5 rotatable bonds and a computed complexity score of 481 [1]. These values place it in an intermediate conformational flexibility regime: significantly more flexible than rigid, fused‑ring azopyrimidine photoswitches (rotatable bonds ≤ 2) that achieve ultrafast thermal relaxation, yet more constrained than fully alkyl‑spaced analogs (rotatable bonds ≥ 8) that suffer from entropic penalties upon target binding. For photoswitching, the intermediate flexibility afforded by the 4‑methoxyphenyl, 4‑phenyl, and 4‑pyridinyl substituents is predicted to balance isomerization kinetics with thermal stability of the metastable state, as inferred from DFT studies on push‑pull 5‑phenylazopyrimidines [2].

Conformational flexibility Molecular complexity Ligand design

Research and Industrial Application Scenarios for 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine


Photopharmacology Probe Development Requiring Visible‑Light Cis Isomer Enrichment

In photopharmacology, spatiotemporal control of bioactive conformation is ideally achieved with visible rather than UV light to minimize cellular photodamage. The 4‑methoxy substituent on the target compound is predicted to enable visible‑light‑driven cis isomer accumulation, a property not available with electro‑neutral or electron‑withdrawing 5‑phenylazopyrimidine analogs that fail to generate detectable cis photoisomers under identical visible irradiation [1]. This makes the compound a preferred scaffold for designing photoswitchable kinase inhibitors or receptor ligands where the cis form is the active species.

Negative Control or Reference Compound in Antiviral HCV Replicase SAR Studies

Medicinal chemistry teams developing next‑generation HCV replication inhibitors can employ this compound as a structurally authentic negative control or reference standard that retains the 5‑azo pharmacophore identified in the original screening hit series [1]. Procurement of this exact compound enables direct head‑to‑head comparison with 5‑alkynyl replacement candidates, supporting toxicological de‑risking studies and validating that potency improvements are not artifacts of differing assay conditions or compound sourcing.

Computational ADME Model Validation Using Well‑Characterized Physicochemical Descriptors

The compound's fully computed physicochemical profile – including XLogP3‑AA of 4.2, tPSA of 72.6 Ų, zero H‑bond donors, and 6 H‑bond acceptors [1] – provides a validated benchmark dataset for calibrating in silico ADME prediction models. Its intermediate lipophilicity and moderate polar surface area place it at the decision boundary for several drug‑likeness filters, making it a discriminating test case for model performance that simpler or more extreme analogs cannot provide.

Photochromic Materials Research Targeting Intermediate Thermal Relaxation Kinetics

For materials scientists developing optical data storage or molecular logic devices, the target compound's 5 rotatable bonds [1] position it in the conformational flexibility range where thermal back‑isomerization rates can potentially be tuned across orders of magnitude via further substitution. As demonstrated in computational studies on push‑pull 5‑phenylazopyrimidines, thermal Z‑to‑E half‑lives span from nanoseconds to hundreds of milliseconds depending on substituent electronic character [2]; the target compound's methoxy‑phenyl/pyridinyl substitution pattern offers a starting point for experimental validation of these DFT‑predicted tunability ranges.

Quote Request

Request a Quote for 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.